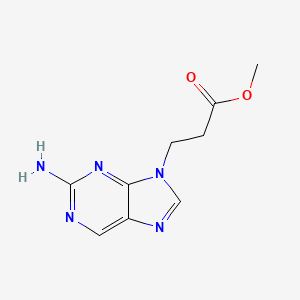

Methyl 3-(2-amino-9H-purin-9-yl)propanoate

Description

Contextual Significance of Purine (B94841) Analogues in Medicinal Chemistry and Chemical Biology

Purine analogues are synthetic compounds designed to mimic the natural purines, adenine (B156593) and guanine (B1146940), which are fundamental components of nucleic acids (DNA and RNA). cancer.govontosight.ai By acting as antimetabolites, these analogues can interfere with the synthesis of DNA and RNA or the function of enzymes that utilize purines. wikipedia.orgtaylorandfrancis.com This ability to disrupt cellular processes has made them invaluable tools in therapeutic research, particularly in oncology and immunology. wikipedia.org

The mechanism of action for purine analogues can be multifaceted; they may inhibit key enzymes involved in nucleic acid synthesis, be incorporated into DNA or RNA leading to chain termination or dysfunctional genetic material, or trigger apoptosis in rapidly dividing cells. taylorandfrancis.com Their broad applicability has led to the development of numerous clinically significant drugs. wikipedia.org For example, thiopurines like mercaptopurine and azathioprine (B366305) are used in cancer chemotherapy and as immunosuppressants to prevent organ transplant rejection. wikipedia.org Nucleoside analogues such as fludarabine (B1672870) and cladribine (B1669150) are effective in treating certain types of leukemia and lymphoma. cancer.govwikipedia.org

The significance of these analogues extends beyond direct therapeutic use. In chemical biology, they serve as molecular probes to investigate the roles of purine-dependent pathways in cellular signaling, metabolism, and regulation. The continued exploration of novel purine derivatives is driven by the need to overcome drug resistance, improve target selectivity, and expand the therapeutic potential of this class of compounds. tubitak.gov.trjyoungpharm.org

Table 1: Examples of Clinically Utilized Purine Analogues and Their Primary Applications

| Compound | Class | Primary Application |

|---|---|---|

| Mercaptopurine | Thiopurine | Cancer (Leukemia) wikipedia.orgpharmaguideline.com |

| Azathioprine | Thiopurine | Immunosuppression wikipedia.orgtaylorandfrancis.com |

| Thioguanine | Thiopurine | Cancer (Leukemia) wikipedia.org |

| Fludarabine | Nucleoside Analogue | Cancer (Leukemia) wikipedia.org |

| Cladribine | Nucleoside Analogue | Cancer (Hairy Cell Leukemia), Multiple Sclerosis wikipedia.org |

Historical Overview and Genesis of Research on 2-Amino-9H-Purine Derivatives

Research into purine chemistry has a long history, with foundational synthesis methods like the Traube purine synthesis being developed in the early 20th century. pharmaguideline.com The specific focus on 2-amino-9H-purine derivatives gained significant momentum as researchers began to understand that modifications at various positions on the purine ring could dramatically alter biological activity. The 2-amino group is a key feature of the natural purine guanine, making this scaffold a logical starting point for designing mimics.

Early investigations, dating back to the 1960s, explored the synthesis and reactions of various 9-substituted purines. acs.org A major thrust in this area has been the development of antiviral agents. For instance, extensive research has been conducted on 2-amino-9-substituted purines as prodrugs for acyclic nucleoside analogues like penciclovir (B1679225). nih.govnih.gov The primary goal of these efforts was to modify the parent compound to enhance its oral bioavailability, allowing for more convenient administration. nih.govdongguk.edu These studies demonstrated that attaching different side chains to the N9 position could improve the pharmacokinetic properties of the drug without compromising its intrinsic antiviral activity.

More recently, research has expanded to other therapeutic areas. For example, novel 2,9-disubstituted purine derivatives have been designed and synthesized as potential inhibitors of phosphatidylinositol-3 kinase (PI3K), a pathway frequently dysregulated in cancer. nih.gov This demonstrates a strategic shift from general cytotoxic agents to highly targeted therapies, reflecting the evolution of drug discovery. The genesis of research on this class of compounds is thus characterized by a progression from fundamental synthesis to the rational design of molecules for specific biological targets and improved drug-like properties.

Structural Characteristics of Methyl 3-(2-amino-9H-purin-9-yl)propanoate and Its Research Rationale

This compound is a synthetic purine derivative with a distinct molecular architecture. Its structure is composed of two primary moieties:

The 2-amino-9H-purine core: This is a heterocyclic aromatic system consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. ontosight.ai The amino group at the C2 position is a critical feature, mimicking the natural purine guanine. The N9 position of the imidazole ring is the site of substitution.

The N9-substituent: Attached to the N9 position is a methyl 3-propanoate group (-CH₂CH₂COOCH₃). This is an aliphatic chain terminating in a methyl ester.

The rationale for investigating this specific structure is based on established principles of medicinal chemistry. The 2-aminopurine (B61359) scaffold is a "privileged structure," known to interact with a variety of biological targets, including protein kinases and viral polymerases. researchgate.netnih.gov The modification at the N9 position is a well-established strategy to alter the compound's properties. ontosight.ai

The introduction of the methyl propanoate side chain is deliberate. This functional group can influence several key physicochemical parameters:

Solubility and Permeability: The ester group can modify the compound's lipophilicity and polarity, which in turn affects its solubility in biological fluids and its ability to cross cell membranes.

Prodrug Potential: The methyl ester is susceptible to hydrolysis by intracellular esterase enzymes. This could potentially lead to the intracellular release of the corresponding carboxylic acid, 3-(2-amino-9H-purin-9-yl)propanoic acid. This prodrug strategy is often employed to improve a compound's pharmacokinetic profile, with the released active form exerting the biological effect.

Molecular Interactions: The flexible side chain and the ester group provide additional points of interaction (e.g., hydrogen bonding, van der Waals forces) with target proteins, potentially influencing binding affinity and selectivity.

Therefore, the research rationale is to synthesize a novel derivative of a biologically relevant scaffold to explore its potential as a new chemical probe or therapeutic lead, leveraging a prodrug-like strategy to potentially enhance its cellular activity.

Table 2: Key Structural Features of this compound

| Component | Description | Potential Function |

|---|---|---|

| 2-Aminopurine Core | Fused pyrimidine-imidazole ring system with an amino group at C2. | Bioactive scaffold; mimics natural purine guanine. |

| N9-Alkyl Chain | A flexible three-carbon linker (-CH₂CH₂-). | Provides spatial orientation for the terminal group. |

Scope and Objectives of Research Investigations into the Compound

The investigation of a novel chemical entity like this compound typically follows a structured, multi-stage research program. The overarching scope is to synthesize the compound and systematically evaluate its chemical and biological properties to determine its potential utility in chemical biology or as a starting point for drug development.

The primary objectives of such research would include:

Chemical Synthesis and Characterization:

To develop and optimize a robust and efficient synthetic route to produce the target compound in high purity. tubitak.gov.trmdpi.com

To unambiguously confirm the molecular structure and purity using a suite of analytical methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and potentially X-ray crystallography. researchgate.net

In Vitro Biological Evaluation:

To screen the compound against a panel of biological targets to identify potential activity. This often includes cytotoxicity assays against various human cancer cell lines to assess anticancer potential. tubitak.gov.trjyoungpharm.org

To test for activity against specific enzymes, such as protein kinases, which are common targets for purine analogues. nih.govnih.gov

To evaluate its efficacy against viral or microbial pathogens in cell-based assays. nih.gov

Mechanism of Action Studies:

If significant biological activity is observed, the next objective is to elucidate the underlying mechanism. This could involve identifying the specific molecular target or cellular pathway affected by the compound. taylorandfrancis.com

Structure-Activity Relationship (SAR) Analysis:

To synthesize and test a series of structurally related analogues to understand which parts of the molecule are critical for its activity. This provides insights for designing more potent and selective compounds.

Evaluation of Prodrug Characteristics:

To determine the compound's stability in various biological media (e.g., plasma, buffer solutions) and to study its conversion to the corresponding carboxylic acid by esterase enzymes. nih.govdongguk.edu

These objectives form a logical progression from chemical synthesis to detailed biological characterization, aiming to comprehensively define the scientific value and potential applications of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Adenine |

| Guanine |

| Mercaptopurine |

| Azathioprine |

| Thioguanine |

| Fludarabine |

| Cladribine |

| Pentostatin |

| Penciclovir |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11N5O2 |

|---|---|

Molecular Weight |

221.22 g/mol |

IUPAC Name |

methyl 3-(2-aminopurin-9-yl)propanoate |

InChI |

InChI=1S/C9H11N5O2/c1-16-7(15)2-3-14-5-12-6-4-11-9(10)13-8(6)14/h4-5H,2-3H2,1H3,(H2,10,11,13) |

InChI Key |

AMHPICDUECIFRH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCN1C=NC2=CN=C(N=C21)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 3 2 Amino 9h Purin 9 Yl Propanoate

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of Methyl 3-(2-amino-9H-purin-9-yl)propanoate provides a logical framework for identifying its key precursors. The primary disconnection occurs at the C-N bond between the N9 atom of the purine (B94841) ring and the propyl chain. This bond cleavage reveals two principal synthetic precursors: the 2-aminopurine (B61359) nucleus and a three-carbon electrophilic synthon, such as methyl 3-halopropanoate or methyl acrylate.

This retrosynthetic approach suggests that the forward synthesis would involve the N-alkylation of 2-aminopurine. However, a significant challenge in the direct alkylation of purines is the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, and N9), which can lead to a mixture of regioisomers. Consequently, synthetic strategies must be designed to favor alkylation at the desired N9 position.

An alternative retrosynthetic strategy involves the construction of the purine ring system from a pre-functionalized pyrimidine (B1678525) derivative. In this approach, the propanoate side chain is first attached to a nitrogen atom of a pyrimidine precursor, followed by the cyclization of the imidazole (B134444) ring to form the desired N9-substituted purine. This method offers the advantage of unambiguous regiocontrol.

Identified Precursors:

| Precursor Name | Chemical Structure | Role in Synthesis |

| 2-Aminopurine | Nucleophilic purine core | |

| Methyl 3-halopropanoate (X = Cl, Br, I) | Electrophilic alkylating agent | |

| Methyl acrylate | Michael acceptor for conjugate addition | |

| Substituted pyrimidine | Starting material for ring closure approaches |

Classical Synthetic Routes

Direct N-alkylation of 2-aminopurine is a straightforward approach to the synthesis of this compound. This method typically involves the reaction of 2-aminopurine with an alkylating agent like methyl 3-bromopropanoate (B1231587) in the presence of a base. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), or organic bases such as triethylamine (B128534) (TEA) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724).

A major drawback of this method is the lack of complete regioselectivity, often yielding a mixture of N9 and N7 isomers. ub.edunih.gov The ratio of these isomers can be influenced by factors such as the nature of the base, solvent, and the counterion. For instance, the use of bulky substituents on the purine ring can sterically hinder attack at the N7 position, thereby favoring N9 alkylation. mdpi.com

Another variation of direct alkylation is the Michael addition of 2-aminopurine to methyl acrylate. This reaction is typically catalyzed by a base and proceeds via a conjugate addition mechanism to yield the desired N9-substituted product. However, similar to the use of alkyl halides, the formation of the N7-isomer can also occur.

Table of Reaction Conditions for Direct N-Alkylation:

| Alkylating Agent | Base | Solvent | Typical Outcome |

| Methyl 3-bromopropanoate | NaH | DMF | Mixture of N9 and N7 isomers |

| Methyl 3-bromopropanoate | K2CO3 | Acetonitrile | Mixture of N9 and N7 isomers |

| Methyl acrylate | TEA | Ethanol (B145695) | Mixture of N9 and N7 isomers |

The Mitsunobu reaction offers a milder and often more regioselective alternative for the N9-alkylation of purines. mdpi.comnih.gov This reaction involves the use of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by the purine. For the synthesis of this compound, the corresponding alcohol precursor, methyl 3-hydroxypropanoate, would be used.

The reaction generally proceeds with high selectivity for the N9 position, which is attributed to the steric hindrance around the N7 position. mdpi.com The Mitsunobu reaction is advantageous as it occurs under neutral conditions and at room temperature, making it compatible with a wider range of functional groups. However, the removal of by-products such as triphenylphosphine oxide and the reduced azodicarboxylate can sometimes complicate the purification process.

To overcome the regioselectivity issues associated with direct alkylation, multi-step syntheses involving the construction of the purine ring are frequently employed. nih.govbioone.org A common strategy begins with a substituted pyrimidine, such as 2-amino-4,6-dichloropyrimidine. The propanoate side chain is introduced by nucleophilic substitution of one of the chlorine atoms with methyl 3-aminopropanoate.

Following the introduction of the side chain, the second chlorine atom is typically displaced by an amino group. The resulting diaminopyrimidine derivative is then cyclized to form the imidazole portion of the purine ring. This cyclization is often achieved by reaction with a one-carbon source like triethyl orthoformate or formic acid. This method ensures that the propanoate group is exclusively located at the N9 position of the final purine product. While this approach is longer, it provides unambiguous control over the regiochemistry of the final product. libretexts.orgnews-medical.net

Green Chemistry and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on the development of more environmentally friendly and sustainable synthetic methods in chemistry.

Solvent-free reactions, or solid-state reactions, offer significant environmental benefits by eliminating the use of volatile and often toxic organic solvents. rsc.org Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), is a promising solvent-free technique that can be applied to the synthesis of N-alkylated purines. This method can lead to shorter reaction times, higher yields, and reduced waste generation.

The use of catalytic methods is another cornerstone of green chemistry. For N-alkylation reactions, the development of efficient and recyclable catalysts can significantly improve the sustainability of the process. While not specifically documented for the target molecule, various catalytic systems have been developed for the N-alkylation of amines and other heterocycles. These often involve transition metal catalysts that can operate under milder conditions and with higher atom economy compared to stoichiometric reagents.

Microwave-assisted synthesis has also emerged as a valuable tool for accelerating organic reactions. ub.edu In the context of purine alkylation, microwave irradiation can significantly reduce reaction times and, in some cases, improve regioselectivity by minimizing the formation of by-products. ub.edu Furthermore, the use of milder reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to facilitate rapid and selective N9-alkylation of purines under gentle conditions. nih.gov

Atom Economy and Waste Minimization Principles

From the perspective of green chemistry, the synthesis of this compound should ideally have a high atom economy and minimize waste. The direct alkylation of 2-aminopurine is generally more atom-economical than the route involving 2-amino-6-chloropurine, as the latter requires an additional dehalogenation step, which introduces more reagents and potential waste streams.

In the direct alkylation, the primary byproduct is the salt of the base and the leaving group (e.g., KBr). The choice of a base and solvent that can be easily recovered and recycled would further improve the environmental footprint of the synthesis. For instance, using a solid-supported base could simplify the work-up procedure and reduce solvent usage for extraction.

Waste minimization can also be addressed by optimizing reaction conditions to maximize the yield of the desired N9-isomer and reduce the formation of byproducts, thus minimizing the need for extensive purification.

Scale-Up Considerations for Research and Preclinical Development

Transitioning the synthesis of this compound from a laboratory scale to a larger scale for research and preclinical development introduces several practical challenges.

Reagent Selection and Cost: The cost and availability of starting materials and reagents become more critical on a larger scale. While reagents like methyl 3-iodopropanoate might be effective in the lab, the less expensive methyl 3-bromopropanoate or even methyl 3-chloropropanoate (B8744493) might be preferred for scale-up, although they may require more forcing reaction conditions.

Reaction Conditions: Reactions that are manageable on a small scale, such as those requiring very low temperatures or high pressures, can be difficult and expensive to implement in larger reactors. The heat management of exothermic reactions also becomes a significant safety and control issue.

Work-up and Purification: Extraction and purification procedures need to be adapted for larger volumes. Liquid-liquid extractions can become cumbersome, and large-scale chromatography is often a bottleneck. Crystallization is a highly desirable purification method for scale-up as it is generally more efficient and cost-effective than chromatography for producing highly pure material.

Safety: A thorough safety assessment of all reagents, intermediates, and reaction conditions is essential. The potential for runaway reactions, the toxicity of solvents and reagents, and the safe handling of byproducts must be carefully evaluated.

Purification Techniques and Purity Assessment Methodologies

The purification of this compound is critical to ensure its suitability for subsequent applications.

Purification Techniques:

Flash Column Chromatography: This is a standard method for purifying research-scale quantities of organic compounds. For the target molecule, a silica (B1680970) gel column with a gradient elution system of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) would likely be effective in separating the desired N9-isomer from the N7-isomer and other impurities. nih.gov

Crystallization: If the product is a solid with good crystalline properties, crystallization is an excellent method for achieving high purity on a larger scale. The choice of solvent or solvent system is crucial for obtaining good quality crystals and high recovery.

Preparative High-Performance Liquid Chromatography (HPLC): For very high purity requirements or for the separation of closely related isomers, preparative HPLC can be employed, although it is generally more expensive and less scalable than crystallization.

Purity Assessment Methodologies: A combination of analytical techniques is used to confirm the identity and assess the purity of the final compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the compound and quantify any impurities. A reversed-phase column with a UV detector is typically used. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the molecule by analyzing the chemical environment of the hydrogen and carbon atoms. The distinct chemical shifts of the protons on the purine ring and the propanoate side chain can confirm the N9 substitution. |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound and confirm its elemental composition. |

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups, such as the amino group (N-H stretch), the ester carbonyl group (C=O stretch), and the purine ring vibrations. |

A thorough characterization using these methods is essential to ensure that the synthesized this compound meets the required quality standards for its intended use.

Mechanistic Biological Studies and Cellular Interactions of Methyl 3 2 Amino 9h Purin 9 Yl Propanoate

Interactions with Nucleic Acid Metabolism Pathways

There is currently no available research detailing the effects of Methyl 3-(2-amino-9H-purin-9-yl)propanoate on the de novo synthesis of purines.

Scientific studies have not yet been published that investigate the potential for this compound to interfere with or be utilized by the purine (B94841) salvage pathways.

The potential for this compound to be phosphorylated by intracellular kinases has not been documented in the scientific literature.

Enzyme Inhibition and Activation Studies

There is no available data on the inhibitory or other interactive effects of this compound with Purine Nucleoside Phosphorylase (PNP).

The modulatory effects of this compound on the activity of Adenosine Deaminase (ADA) have not been reported in published research.

Nucleoside Kinase Activity Profiling

For nucleoside analogs to exert antiviral or anticancer effects, they typically require intracellular phosphorylation to their mono-, di-, and ultimately active triphosphate forms. researchgate.nettandfonline.com This bioactivation is catalyzed by a series of host cell or viral kinases. This compound, being an acyclic nucleoside analog, would necessitate this same phosphorylation cascade to become a substrate for polymerases.

The initial and often rate-limiting step is the first phosphorylation to the monophosphate. nih.gov Cellular enzymes responsible for phosphorylating natural nucleosides and their analogs include deoxycytidine kinase (dCK), thymidine (B127349) kinase 1 (TK1), thymidine kinase 2 (TK2), and deoxyguanosine kinase (dGK). researchgate.net Given the 2-aminopurine (B61359) core, which is an analog of guanine (B1146940) and adenine (B156593), it is plausible that deoxyguanosine kinase or other cellular kinases could recognize the hydrolyzed form of this compound as a substrate. However, specific enzymatic assays profiling the substrate efficiency of this compound or its metabolites with these kinases have not been reported. The presence of the propanoate side chain, as opposed to a natural sugar moiety, would significantly influence recognition and catalytic efficiency.

DNA Polymerase and Reverse Transcriptase Inhibition

The ultimate active form of a nucleoside analog is its triphosphate metabolite. These triphosphorylated molecules act as competitive inhibitors or alternative substrates for DNA polymerases or viral reverse transcriptases. wikipedia.org Upon incorporation into a growing DNA chain, their modified structure—in this case, the lack of a 3'-hydroxyl group on a cyclic sugar—prevents the addition of the next nucleotide, causing chain termination and halting DNA replication. wikipedia.org

The diphosphate (B83284) metabolites of some acyclic nucleoside analogs have been shown to inhibit viral DNA polymerases, such as that of Herpes Simplex Virus 1 (HSV-1). nih.gov It is hypothesized that the triphosphorylated metabolite of 3-(2-amino-9H-purin-9-yl)propanoic acid could potentially inhibit viral or cellular DNA polymerases. However, without experimental data, the specific inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) against any specific polymerase remain unknown. Its efficacy would depend on the ability of the triphosphate metabolite to be recognized and incorporated by the target enzyme.

Cellular Uptake, Intracellular Metabolism, and Fate

The entry into and processing within a cell are critical determinants of a drug's activity. For this compound, this involves crossing the cell membrane, undergoing metabolic changes, and interacting with intracellular components.

Role of Nucleoside Transporters in Cellular Permeation

The uptake of most nucleoside analogs into mammalian cells is mediated by specific membrane transport proteins. nih.gov These include the two main families of nucleoside transporters: concentrative nucleoside transporters (CNTs) and equilibrative nucleoside transporters (ENTs).

However, the structure of this compound includes a methyl ester group, which increases its lipophilicity compared to the corresponding carboxylic acid or a phosphorylated derivative. This increased lipid solubility may allow the compound to permeate the cell membrane via passive diffusion, bypassing the need for transporter-mediated uptake. nih.gov This prodrug strategy, where a lipophilic ester masks a polar carboxylic acid or phosphate (B84403) group, is a common method to enhance bioavailability and cellular penetration. nih.gov

Ester Hydrolysis and Bioconversion Mechanisms

Once inside the cell, the methyl ester group of this compound is expected to be rapidly cleaved. This hydrolysis is a common metabolic reaction catalyzed by a wide range of intracellular carboxylesterases. This bioconversion would unmask the carboxylate group, yielding the parent acid, 3-(2-amino-9H-purin-9-yl)propanoic acid. This step is crucial, as the resulting carboxylic acid is the likely substrate for subsequent enzymatic modifications, such as phosphorylation. This process effectively "traps" the drug inside the cell, as the newly formed polar carboxylate anion is significantly less able to diffuse back across the lipid membrane.

Analysis of Intracellular Metabolites and Adducts

Following ester hydrolysis, the primary metabolite, 3-(2-amino-9H-purin-9-yl)propanoic acid, would be available for further metabolism. As discussed, the critical activation pathway for nucleoside analogs involves sequential phosphorylation. Therefore, the anticipated downstream metabolites would be the 5'-monophosphate, -diphosphate, and -triphosphate analogs of the parent acid, although the exact chemical nature of the phosphorylated side chain would be a phosphonate (B1237965) mimic. The formation of any DNA adducts would be contingent on the successful conversion to the triphosphate form and its subsequent incorporation into DNA by a polymerase. To date, analyses identifying and quantifying these specific metabolites in cell-based assays have not been published.

Table 1: Potential Intracellular Metabolites of this compound

| Parent Compound | Primary Metabolite | Potential Activated Metabolites |

|---|---|---|

| This compound | 3-(2-amino-9H-purin-9-yl)propanoic acid | 3-(2-amino-9H-purin-9-yl)propanoic acid monophosphate |

| 3-(2-amino-9H-purin-9-yl)propanoic acid diphosphate |

Cell Cycle Modulation and Apoptosis Induction in In Vitro Models

The biological effects of purine analogs often extend to modulation of the cell cycle and induction of programmed cell death (apoptosis). While no studies have directly assessed these effects for this compound, the activity of related compounds provides a contextual framework.

The parent base, 2-aminopurine, is known to be a protein kinase inhibitor that can override cell cycle checkpoints, forcing cells arrested in G1, S, or G2 phases to proceed into mitosis. nih.gov Furthermore, various N9-substituted purine derivatives have been specifically designed and evaluated as inhibitors of cyclin-dependent kinases (CDKs), which are master regulators of cell cycle progression. nih.gov Inhibition of CDKs can lead to cell cycle arrest, typically at the G1/S or G2/M boundaries, which can subsequently trigger apoptotic pathways.

Given these precedents, it is plausible that this compound or its intracellular metabolites could interact with kinases involved in cell cycle control. However, without direct experimental evidence from in vitro cell-based assays (e.g., flow cytometry for cell cycle analysis or TUNEL assays for apoptosis), any such activity remains speculative.

An extensive review of available scientific literature reveals a significant lack of specific research data for the compound This compound corresponding to the detailed biological and cellular studies requested. While the broader class of purine analogues has been a subject of considerable investigation, published studies focusing on the precise mechanistic pathways, cellular interactions, and immunomodulatory effects of this particular molecule are not present in the current body of scientific literature.

Therefore, it is not possible to provide a detailed, evidence-based article on the following topics for this compound:

Molecular Target Identification and Validation Approaches in Cellular Systems

Molecular Target Identification and Validation Approaches: No studies have been published that identify or validate the specific molecular targets with which this compound may interact to exert any potential biological effects.

Due to the absence of specific research on this compound, no data tables or detailed research findings can be generated for the requested article structure.

Preclinical in Vivo Research Models for Methyl 3 2 Amino 9h Purin 9 Yl Propanoate Non Human

Selection of Relevant Animal Models for Disease Research

The selection of appropriate animal models is a critical step in the preclinical evaluation of novel therapeutic agents. For a compound like Methyl 3-(2-amino-9H-purin-9-yl)propanoate, which is a purine (B94841) analogue, the choice of model would be guided by its anticipated therapeutic application, such as antiviral or antineoplastic activity.

Viral Infection Models: Murine models are frequently employed to assess the efficacy of antiviral compounds. For instance, BALB/c mice are a common choice for studying Herpes Simplex Virus (HSV) infections. These models are well-established and allow for the evaluation of key endpoints such as mortality rates and mean survival times. Another relevant model, particularly for hepadnaviruses, is the duck hepatitis B virus (DHBV) model. This model is useful for investigating the in vivo anti-hepadnaviral response of a compound.

Tumor Xenograft Models: To evaluate the antineoplastic potential of purine analogues, immunodeficient mice bearing human tumor xenografts are widely used. These models involve the subcutaneous implantation of human cancer cell lines into mice, allowing for the assessment of a compound's ability to inhibit tumor growth. The choice of the cancer cell line is crucial and should be representative of the intended clinical indication. For example, human breast cancer cell lines like MCF-7 are commonly used in xenograft studies.

Efficacy Studies in In Vivo Disease Models

Efficacy studies in relevant animal models are essential to determine the potential therapeutic utility of a compound. These studies aim to demonstrate a drug's ability to produce a desired therapeutic effect in a living organism.

Antiviral Efficacy in Small Animal Models

The antiviral efficacy of 2-amino-9-substituted purine derivatives has been demonstrated in various small animal models. For example, a study on a series of 2-amino-9-(3-acyloxymethyl-4-alkoxycarbonyloxybut-1-yl)purines, which are prodrugs of the antiviral agent penciclovir (B1679225), showed significant in vivo efficacy in HSV-1-infected BALB/c mice. One of the compounds in this series demonstrated superior efficacy compared to famciclovir (B1672041) and valaciclovir in terms of reducing mortality and extending mean survival time. nih.gov In the same study, the compound also exhibited a potent anti-hepadnaviral response in a duck hepatitis B virus (DHBV) model, significantly reducing the intrahepatic viral load and viral supercoiled DNA levels. nih.gov

Antineoplastic Efficacy in Syngeneic or Xenograft Models

The antitumor activity of purine analogues is often evaluated in xenograft models. For instance, a study investigating (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purine derivatives reported on their anticancer activity against the human breast cancer cell line MCF-7. nih.gov While this study focused on in vitro activity, it lays the groundwork for in vivo xenograft studies to confirm these findings. Another study on amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles demonstrated significant retardation of tumor growth in both breast (MCF-7) and ovarian (IGROV-1) xenograft models. nih.gov

Immunomodulatory Effects in Animal Models

The immunomodulatory potential of chemical compounds is often assessed in murine models. For example, a study on 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)-propanoate in C57BL/6 mice evaluated its effects on T cell-dependent antibody responses (TDAR). nih.gov While this compound is structurally distinct from this compound, the study design provides a relevant framework for assessing potential immunomodulatory effects. The study involved daily oral gavage for 28 days, followed by immunization and subsequent evaluation of TDAR and splenic lymphocyte subpopulations. nih.gov

Pharmacokinetic and Pharmacodynamic Profiling in Preclinical Species

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body, and how it exerts its effects.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Tissues

ADME studies for purine analogues are typically conducted in preclinical species such as rats and dogs. For example, pharmacokinetic studies of 2-amino-9-(3-acetoxymethyl-4-isopropoxycarbonyl-oxybut-1-yl)purine, an oral prodrug of penciclovir, revealed that the compound was well-absorbed and extensively metabolized to the active antiviral compound, penciclovir, in both rats and dogs. nih.gov The major metabolites were detected in plasma and urine. nih.gov Following oral administration of a radiolabeled version of the compound to pregnant rats, radioactivity was found in fetuses, but no significant accumulation was observed. nih.gov The study also noted substantial transfer of radioactivity into the milk of lactating rats, which was rapidly cleared. nih.gov

Table 1: Summary of Preclinical In Vivo Research Models and Findings for Structurally Related 2-Amino-9-Substituted Purine Analogues

| Research Area | Animal Model | Key Findings | Reference |

| Antiviral Efficacy | HSV-1-infected BALB/c mice | Superior efficacy in reducing mortality and extending survival time compared to famciclovir and valaciclovir. | nih.gov |

| Duck Hepatitis B Virus (DHBV) model | Significant reduction in intrahepatic viral load and viral supercoiled DNA levels. | nih.gov | |

| Antineoplastic Efficacy | Human breast (MCF-7) and ovarian (IGROV-1) tumor xenografts in mice | Significant retardation of tumor growth. | nih.gov |

| Immunomodulatory Effects | C57BL/6 mice | Evaluation of T cell-dependent antibody responses and splenic lymphocyte subpopulations. | nih.gov |

| Pharmacokinetics (ADME) | Rats and Dogs | Well-absorbed and extensively metabolized to the active compound. Distribution to fetuses without significant accumulation. Excretion into milk with rapid clearance. | nih.gov |

Dose-Response Relationships and Efficacy Endpoints

No published studies outline the dose-response relationships or define the efficacy endpoints for this compound in any non-human preclinical model. Such studies would be essential to determine the concentrations at which the compound elicits a biological effect and to identify the primary measures of its potential therapeutic activity.

Biomarker Discovery and Validation in Preclinical Settings

There is no available information regarding the discovery or validation of biomarkers associated with the physiological response to this compound in preclinical settings. Biomarker studies are crucial for understanding a compound's mechanism of action and for predicting its effects.

Histopathological and Molecular Endpoints in Animal Studies

No data has been published detailing the histopathological or molecular endpoints of this compound in animal studies. These endpoints are critical for assessing the compound's impact on tissue structure and at the cellular and subcellular levels.

Analytical Methodologies for Detection and Quantification of Methyl 3 2 Amino 9h Purin 9 Yl Propanoate

Chromatographic Techniques for Compound Separation and Quantification

Chromatographic methods are essential for the separation and quantification of Methyl 3-(2-amino-9H-purin-9-yl)propanoate from complex matrices. The selection of a specific technique is contingent upon the required sensitivity, selectivity, and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of purine (B94841) derivatives due to its high resolution and adaptability. Reversed-phase chromatography is typically the method of choice for separating moderately polar compounds like this compound.

A common setup involves a C18 stationary phase, which provides effective separation based on hydrophobicity. The mobile phase usually consists of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). jafs.com.plresearchgate.net A gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the efficient elution of the compound while maintaining good peak shape. nih.gov

Detection is most commonly achieved using an Ultraviolet (UV) detector. The purine ring system in the molecule contains a strong chromophore, leading to significant UV absorbance. For 2-aminopurine (B61359) derivatives, detection wavelengths are typically set in the range of 205 to 290 nm to achieve maximum sensitivity. jafs.com.plnih.govnih.gov Fluorescence detection can also be employed, as 2-aminopurine moieties are known to be fluorescent, offering enhanced selectivity and sensitivity. nih.govresearchgate.netrsc.org

Below is an interactive table detailing typical HPLC parameters for the analysis of this compound.

| Parameter | Typical Value |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temp. | 25-35 °C |

| Injection Vol. | 10 - 20 µL |

| Detection | UV-Vis Diode Array Detector (DAD) at ~260 nm or Fluorescence Detector (Ex/Em specific) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Specificity

For analyses requiring higher sensitivity and specificity, particularly in complex biological matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.gov This technique combines the separation power of HPLC with the mass-resolving capability of a mass spectrometer.

Electrospray ionization (ESI) is the most common ionization source for this type of analyte, typically operated in positive ion mode due to the presence of the basic amino group and purine nitrogens, which are readily protonated. The mass spectrometer is usually a triple quadrupole instrument operated in Multiple Reaction Monitoring (MRM) mode. nih.gov This involves selecting the protonated molecular ion ([M+H]⁺) as the precursor ion in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. This process provides excellent selectivity and reduces background noise, allowing for quantification at very low levels. mdpi.com

For this compound (molecular weight ~237.23 g/mol ), the precursor ion would be m/z 238.1. Characteristic product ions would result from the fragmentation of the side chain and the purine ring.

The following interactive table outlines hypothetical LC-MS/MS parameters for the compound.

| Parameter | Typical Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion [M+H]⁺ | m/z 238.1 |

| Product Ion 1 (Quantifier) | m/z 152.1 (corresponding to the 2-aminopurine moiety after loss of the side chain) |

| Product Ion 2 (Qualifier) | m/z 135.1 (corresponding to the adenine-like fragment) |

| Collision Energy | Optimized for specific transitions (e.g., 15-30 eV) |

| Dwell Time | 50 - 100 ms |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool, but it is generally limited to thermally stable and volatile compounds. This compound, with its polar amino group and purine structure, is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. nih.gov

The most common derivatization technique for compounds with active hydrogens (such as those in amino and imino groups) is silylation. tcichemicals.com This involves reacting the compound with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). sigmaaldrich.com The active hydrogens on the amino group and the purine ring are replaced with nonpolar trimethylsilyl (B98337) (TMS) groups, which significantly increases the volatility of the compound. caltech.edu

After derivatization, the TMS-derivative is injected into the GC-MS. Separation occurs in a capillary column, and detection is achieved by mass spectrometry, typically using electron ionization (EI). The resulting mass spectrum will show a molecular ion peak for the derivatized compound and a characteristic fragmentation pattern that can be used for identification and quantification. nih.gov

An interactive table with plausible GC-MS parameters for the TMS-derivative is provided below.

| Parameter | Typical Value |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 70 °C for 30 minutes |

| GC Column | DB-5ms or similar nonpolar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min |

| Carrier Gas | Helium at ~1 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 50-600 |

Spectroscopic Characterization Techniques for Structural Confirmation (Methodology Focus)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are used to identify the carbon-hydrogen framework.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the purine ring (H-6 and H-8), the amino group, and the propanoate side chain (two methylene (B1212753) groups and the methyl ester group). The chemical shifts and coupling patterns of the methylene protons in the side chain would confirm their connectivity. nih.gov

In the ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbons in the purine ring are characteristic of this heterocyclic system, while the carbonyl carbon of the ester group will appear at a downfield position (~170-175 ppm). researchgate.netresearchgate.net

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity between protons and between protons and their directly attached carbons, respectively, providing definitive structural confirmation.

The following interactive table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical NMR solvent like DMSO-d₆.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Purine C2 | - | ~156.5 |

| Purine C4 | - | ~151.8 |

| Purine C5 | - | ~116.2 |

| Purine C6 | - | ~160.7 |

| Purine H-8 | ~8.0 | ~141.3 |

| -NH₂ | ~6.5 (broad) | - |

| N9-CH₂- | ~4.4 (t) | ~40.1 |

| -CH₂-COOCH₃ | ~2.9 (t) | ~33.5 |

| -C=O | - | ~172.3 |

| -OCH₃ | ~3.6 (s) | ~51.9 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. acs.org

For this compound, the IR spectrum would exhibit characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ester, the C-N and C=C bonds within the purine ring, and the C-H bonds of the alkyl chain. nih.govresearchgate.net The presence and position of these bands provide strong evidence for the compound's structure. For instance, the strong absorption around 1735 cm⁻¹ is a clear indicator of the ester carbonyl group. The N-H stretching vibrations of the amino group would appear as two distinct bands in the 3100-3400 cm⁻¹ region. researchgate.net

An interactive table of the expected characteristic IR absorption bands is provided below.

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400 - 3100 (two bands) |

| Primary Amine | N-H Bend | 1650 - 1580 |

| Alkane C-H | C-H Stretch | 2980 - 2850 |

| Ester Carbonyl | C=O Stretch | 1750 - 1735 |

| Aromatic/Heteroaromatic | C=C and C=N Stretch | 1600 - 1450 |

| Ester C-O | C-O Stretch | 1250 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for the preliminary assessment of purity and the determination of concentration for purine analogs like this compound. The 2-aminopurine chromophore, which is the core of this molecule, exhibits characteristic UV absorbance.

The UV spectrum of 2-aminopurine derivatives is typically characterized by a strong absorbance maximum (λmax) in the range of 250-300 nm. nih.govnih.gov For many guanine (B1146940) analogs, including acyclovir (B1169) and penciclovir (B1679225), the λmax used for detection is around 254 nm. oup.comresearchtrend.netnih.govnih.gov The exact position and intensity of the absorption peak can be influenced by the solvent system and the nature of the substituent at the N9 position. For this compound, the propanoate ester group is not expected to significantly shift the primary absorption band of the purine ring.

Concentration determination is achieved by applying the Beer-Lambert law, which correlates absorbance with concentration. This requires the determination of the molar absorptivity (ε) of the compound at its λmax. Purity can be qualitatively assessed by comparing the obtained spectrum with that of a reference standard. The presence of impurities may be indicated by shifts in the λmax or the appearance of additional absorption bands.

Table 1: Typical UV-Vis Spectroscopic Parameters for Related 2-Aminopurine Compounds

| Compound | λmax (nm) | Solvent/Mobile Phase | Reference |

|---|---|---|---|

| 2-Aminopurine (2-AP) | 303 | Aqueous Solution | nih.gov |

| Penciclovir | 254 | Phosphate buffer/methanol/acetonitrile | oup.comnih.gov |

| Acyclovir | 254 | Ammonium acetate/acetonitrile | researchtrend.net |

Bioanalytical Methods for Quantification in Biological Matrices

For the quantification of this compound in biological matrices such as plasma, cell lysates, or tissue homogenates, highly sensitive and selective methods like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection are required. nih.gov

Drawing parallels from methods developed for penciclovir and acyclovir, a reversed-phase HPLC (RP-HPLC) method would be the standard approach. oup.comresearchgate.netresearchgate.net Sample preparation would likely involve protein precipitation with agents like perchloric acid or acetonitrile, followed by centrifugation to obtain a clear supernatant for injection. oup.comnih.gov Solid-phase extraction (SPE) could also be employed for cleaner samples and to achieve lower detection limits. researchgate.net

An isocratic or gradient elution using a C18 column with a mobile phase consisting of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) would be suitable for separation. oup.comresearchtrend.net Detection via UV at approximately 254 nm can offer sufficient sensitivity for pharmacokinetic studies, with limits of quantification reported in the range of 0.1 µg/mL for penciclovir in plasma. oup.comnih.gov For higher sensitivity and selectivity, coupling the HPLC to a tandem mass spectrometer (LC-MS/MS) is the preferred method, which can achieve lower limits of quantification in the ng/mL range. researchgate.net

Table 2: Exemplary HPLC Conditions for Bioanalysis of Structurally Similar Compounds

| Parameter | Method for Penciclovir | Method for Acyclovir |

|---|---|---|

| Column | BDS-C18 | Inertial cyano column (250 x 4.6mm, 5µ) |

| Mobile Phase | Phosphate buffer (20mM, pH 7.5), methanol, and acetonitrile (94:3:3, v/v/v) | 0.1% Ammonium acetate in water and Acetonitrile (95:5) |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detector | UV at 254 nm | PDA at 254 nm |

| Linear Range | 0.1–5.0 µg/mL in human plasma | 100 to 300 µg/ml |

| Limit of Quantitation | 0.1 µg/mL | Not Specified |

| Internal Standard | Acyclovir | Not specified |

| Reference | oup.com | researchtrend.net |

Purity Analysis and Impurity Profiling Methodologies

Purity analysis and impurity profiling are critical for ensuring the quality and consistency of any chemical compound. For this compound, this would involve the development of stability-indicating methods that can separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products.

Potential impurities could arise from the starting materials or side reactions during synthesis. A common challenge in the synthesis of N9-substituted purines is the formation of the N7-isomer. cdnsciencepub.com Therefore, a key aspect of purity analysis would be a method capable of resolving the N9 and N7 regioisomers. Other potential impurities include the starting purine (guanine) and by-products from incomplete reactions or degradation. semanticscholar.org

RP-HPLC with UV detection is the most common technique for purity analysis of related compounds like acyclovir. researchtrend.net Method validation according to ICH guidelines would be necessary to demonstrate specificity, linearity, precision, accuracy, and robustness. researchtrend.net

Table 3: Common Impurities in the Synthesis of Acyclovir (a Structural Analog)

| Impurity Name | CAS Number | Potential Origin |

|---|---|---|

| Guanine | 73-40-5 | Starting material, degradation product |

| Acyclovir Related Compound A (N7-Isomer) | 102728-64-3 | Synthesis-related regioisomer |

| Diacetyl guanine | 3056-33-5 | Intermediate in some synthetic routes |

| Acyclovir 9,9'-Diguanyl analog | 166762-90-9 | By-product of synthesis |

Chiral Analysis Techniques

The chemical structure of this compound itself is not chiral. However, if chiral centers are introduced into the molecule, for instance, through modification of the propanoate side chain to create chiral analogs, or if chiral reagents are used in a synthetic route that could lead to chiral by-products, then chiral analysis would become necessary.

For nucleoside analogs that do possess chirality, High-Performance Liquid Chromatography using chiral stationary phases (CSPs) is the predominant method for enantiomeric separation. nih.govtandfonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of stereoisomers of nucleoside analogs. nih.govresearchgate.net The separation is typically achieved using normal-phase chromatography with mobile phases consisting of hexane (B92381) and an alcohol (e.g., ethanol (B145695) or 2-propanol). nih.govresearchgate.net Alternatively, cyclodextrin-based columns can be used in reversed-phase or polar organic modes. tandfonline.com The choice of the chiral stationary phase and the mobile phase composition is critical for achieving baseline separation of the enantiomers. nih.gov

Table 4: Chiral HPLC Systems for Separation of Nucleoside Analog Stereoisomers

| Chiral Stationary Phase (CSP) | Mobile Phase System | Separation Mode | Application | Reference |

|---|---|---|---|---|

| Cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD-H) | n-hexane/alcohol (ethanol or 2-propanol) | Normal-phase | Diastereomeric resolution of nucleoside analogues | nih.gov |

| Amylose tris-3,5-dimethylphenylcarbamate (Chiralpak AD) | n-hexane/alcohol (ethanol or 2-propanol) | Normal-phase | Enantiomeric purity of nucleoside analogues | researchgate.net |

Computational and Theoretical Studies on Methyl 3 2 Amino 9h Purin 9 Yl Propanoate

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis

While specific SAR and QSAR studies on Methyl 3-(2-amino-9H-purin-9-yl)propanoate are not extensively documented, a wealth of information on related 2-amino-9-substituted purines allows for a predictive analysis. SAR studies on this class of compounds consistently highlight the importance of the purine (B94841) core's substitution pattern for biological activity.

Key Structural Features and Their Inferred Importance:

The 2-amino Group: This group is critical for mimicking guanine (B1146940) and forming a characteristic hydrogen bond pattern with target proteins. In many enzymes, such as protein kinases, this group acts as a key hydrogen bond donor, anchoring the ligand in the active site.

The 6-oxo Group: The carbonyl oxygen at position 6 is a primary hydrogen bond acceptor, completing the guanine recognition motif.

The N9-substituent: The nature of the side chain at the N9 position is a major determinant of selectivity and potency. In acyclic nucleoside analogs like acyclovir (B1169) and ganciclovir, the side chain mimics the sugar moiety of natural nucleosides, allowing for phosphorylation by viral or cellular kinases. The methyl propanoate chain of the title compound offers a flexible, polar extension. Its length, flexibility, and the presence of the ester group could influence interactions with solvent-exposed regions of a binding site or provide additional hydrogen bonding opportunities.

QSAR models developed for guanine derivatives, such as inhibitors of cyclin-dependent kinase 2 (CDK2), have demonstrated that molecular descriptors related to electronic and steric properties are crucial for predicting inhibitory activity core.ac.uk. For this compound, QSAR analysis would likely reveal the importance of descriptors related to the side chain's polarity, size, and conformation. Studies on N9-arenthenyl purines as dual Src/Abl inhibitors have successfully used 3D-QSAR to map the steric and electrostatic fields that determine inhibitory activity against different kinase conformations rsc.org. A similar approach would be invaluable in optimizing the N9-propanoate chain for a specific target.

Table 1: General SAR Trends for 2-Amino-9-Substituted Purines

| Position | Modification | General Effect on Activity | Rationale |

|---|---|---|---|

| C2 | Removal of amino group | Significant loss of activity | Disrupts key H-bond donor interactions, loss of guanine mimicry. |

| N9 | Acyclic side chains (e.g., ether, ester) | Variable; can confer antiviral or kinase inhibitory activity | Mimics ribose sugar; allows for specific interactions in binding pockets. |

| N7 | Substitution | Often leads to decreased activity | Can cause steric clashes and disrupt H-bonding with the N7 nitrogen. mdpi.com |

| C8 | Substitution | Can be tolerated or enhance activity | A common point for modification to explore larger binding site regions. |

Molecular Docking and Dynamics Simulations with Proposed Biological Targets

Given the structural similarity of this compound to known purine-based inhibitors, a primary class of proposed biological targets includes protein kinases. Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer, making them attractive targets for drug development researchgate.net. Molecular docking simulations can predict the binding mode of this compound within the ATP-binding site of various kinases.

A hypothetical docking study into the active site of a kinase like CDK2 would likely show a conserved binding pattern for the purine core. The 2-amino group and the N1-H would act as hydrogen bond donors to the backbone carbonyls of the hinge region, a pattern crucial for kinase inhibition. The 6-oxo group would act as a hydrogen bond acceptor.

The N9-methylpropanoate side chain would extend towards the solvent-exposed region of the active site. Its flexibility allows it to adopt various conformations to optimize interactions with nearby amino acid residues. The ester carbonyl oxygen could form an additional hydrogen bond with a donor residue in the ribose-binding pocket, potentially enhancing affinity.

Table 2: Predicted Hydrogen Bond Interactions in a Kinase Active Site

| Ligand Atom | Interaction Type | Potential Protein Partner (Example: CDK2) |

|---|---|---|

| 2-Amino Group (H) | H-bond Donor | Hinge Region Backbone Carbonyl |

| N1-H | H-bond Donor | Hinge Region Backbone Carbonyl |

| 6-Oxo Group (O) | H-bond Acceptor | Hinge Region Backbone Amide |

| Ester Carbonyl (O) | H-bond Acceptor | Lysine or Serine Side Chain |

Following docking, molecular dynamics (MD) simulations could be employed to assess the stability of the predicted binding pose. MD simulations provide insights into the dynamic nature of the protein-ligand complex, revealing the flexibility of the N9 side chain and the persistence of key hydrogen bonds over time. Such simulations have been used to investigate the detailed binding modes of N9-substituted purines with Src and Abl kinases, confirming the importance of van der Waals and hydrophobic interactions for binding affinity rsc.org.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical methods, such as Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties of a molecule, which govern its reactivity and intermolecular interactions. For this compound, these calculations can provide insights into charge distribution, molecular orbital energies, and the molecular electrostatic potential (MEP).

The electronic structure of the guanine core is characterized by a π-conjugated system. The highest occupied molecular orbital (HOMO) is typically a π-orbital localized on the purine ring, indicating its electron-donating capability arxiv.orgnepjol.info. The lowest unoccupied molecular orbital (LUMO) is also a π*-orbital, and the HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability youtube.com.

The introduction of the methyl propanoate group at the N9 position, being an electron-withdrawing group, is expected to influence the electronic properties. It would likely lower the energy of the HOMO, making the molecule more resistant to oxidation compared to unsubstituted guanine wikipedia.org. The MEP map would reveal the distribution of electrostatic potential on the molecule's surface. Negative potential (red/yellow) is expected around the electron-rich N7, N3, and oxygen atoms, highlighting these sites as likely hydrogen bond acceptors and points of interaction with electrophiles or metal ions nepjol.info. Positive potential (blue) would be concentrated around the amino group and N1-H, confirming their role as hydrogen bond donors.

Table 3: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Characteristic | Implication |

|---|---|---|

| HOMO | π-orbital on the purine ring | Site of potential oxidation; involved in π-stacking interactions. |

| LUMO | π*-orbital on the purine ring | Site of potential reduction. |

| HOMO-LUMO Gap | Moderate | Indicates good chemical stability. |

| Dipole Moment | Significant | Reflects the polar nature of the molecule, influencing solubility and binding. |

| MEP | Negative potential at N3, N7, O6; Positive at NH2 | Predicts sites for hydrogen bonding and other non-covalent interactions. |

In Silico ADME Prediction and Molecular Property Calculations

The success of a potential drug molecule is highly dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico methods are widely used in early-stage drug discovery to predict these properties and assess a compound's "drug-likeness," often guided by frameworks like Lipinski's Rule of Five.

For this compound, key molecular properties can be calculated to predict its pharmacokinetic profile.

Table 4: Calculated Molecular and ADME-Related Properties

| Property | Calculated Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 223.21 g/mol | ≤ 500 g/mol | Yes |

| LogP (Octanol/Water Partition Coefficient) | ~ -0.5 to 0.5 (estimated) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (from -NH2 and N1-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 5 (from N3, N7, C=O, ester O, ester C=O) | ≤ 10 | Yes |

| Polar Surface Area (PSA) | ~ 100-110 Ų | ≤ 140 Ų | Yes |

| Rotatable Bonds | 4 | ≤ 10 | Yes |

Virtual Screening and Ligand-Based Design for Novel Analogues

The structure of this compound serves as an excellent starting point for the discovery of novel analogues with potentially enhanced activity or improved properties. Both ligand-based and structure-based virtual screening approaches can be utilized.

Virtual Screening: In a structure-based virtual screening campaign, the compound could be docked into the active site of a target protein (e.g., a kinase or viral polymerase). The resulting binding pose would be used to create a pharmacophore model, defining the essential spatial arrangement of chemical features (hydrogen bond donors/acceptors, aromatic rings) required for binding. This model could then be used to screen large chemical databases (like ZINC or ChEMBL) to identify other molecules that fit the pharmacophore and are therefore likely to bind to the same target nih.gov.

Ligand-Based Design: In the absence of a known 3D protein structure, ligand-based design is a powerful alternative mdpi.com. The structure of this compound itself can be used as a template.

Analogue Design: Novel analogues can be designed by systematically modifying the N9-propanoate side chain. For instance, the chain length could be varied, cyclic constraints could be introduced, or the ester could be replaced with other functional groups like amides or sulfonamides to probe for additional interactions within a target's binding pocket.

Pharmacophore Modeling: A ligand-based pharmacophore model can be generated based on the key features of the title compound. This model would include a hydrogen bond donor feature for the 2-amino group, acceptor features for the ring nitrogens and carbonyls, and an aromatic ring feature. This model would guide the design of new scaffolds that maintain these crucial interactions while presenting novel chemical structures.

These computational strategies provide a rational framework for expanding the chemical space around this guanine derivative, accelerating the discovery of new lead compounds for various therapeutic targets.

Derivatives and Analogues of Methyl 3 2 Amino 9h Purin 9 Yl Propanoate

Systematic Modification of the Purine (B94841) Ring System

The purine ring system is a prime target for systematic modification to probe the structure-activity relationships (SAR) of Methyl 3-(2-amino-9H-purin-9-yl)propanoate analogues. Key positions on the purine ring that can be altered include the C6 and C8 positions, as well as the N1 and N7 atoms.

Substitutions at the C6 position of the 2-aminopurine (B61359) scaffold have been shown to significantly influence the biological activity of these compounds. For instance, the introduction of polar substituents at this position can be beneficial for certain biological targets. In a study focused on developing CDK2 inhibitors, the introduction of various polar groups at the C6 position of 2-aminopurine derivatives was explored. nih.gov While this study did not specifically involve the propanoate side chain, it highlights the general principle that modifications at this site can lead to enhanced biological activity.

Another approach involves the synthesis of tricyclic analogues by adding a new ring to the purine backbone. These modifications can improve selectivity and reduce toxicity compared to the parent compounds. mdpi.com For example, the creation of etheno derivatives of 2-aminopurine has been shown to yield effective inhibitors of bacterial purine-nucleoside phosphorylase. mdpi.com

Furthermore, substitutions at the C8 position and modifications of the exocyclic amino group at C2 can also be explored. N(2)-modified 2-aminopurine ribonucleosides have been synthesized to modulate interactions in the minor groove of duplex RNA. nih.gov While these are ribonucleosides, the principle of modifying the C2-amino group can be extrapolated to the development of analogues of this compound.

The table below summarizes potential modifications to the purine ring and the rationale behind them based on studies of related compounds.

| Position of Modification | Type of Modification | Rationale/Potential Impact |

| C6 | Introduction of polar groups | Potentially enhance binding to biological targets like kinases. nih.gov |

| C8 | Substitution with various functional groups | Can influence electronic properties and steric interactions with target enzymes. |

| N1, N7 | Formation of tricyclic systems | May improve selectivity and reduce toxicity. mdpi.com |

| C2-amino group | Acylation, alkylation | Can alter hydrogen bonding capacity and interactions with biological targets. nih.gov |

These systematic modifications of the purine ring are crucial for developing a comprehensive understanding of the SAR and for identifying derivatives with improved therapeutic profiles.

Ester and Amide Functionalization for Prodrug Development Strategies

Prodrug strategies are frequently employed to enhance the pharmacokinetic properties of parent drugs, such as solubility, stability, and bioavailability. For this compound, the ester and the corresponding carboxylic acid can be functionalized to create prodrugs.

Ester-based prodrugs are a common approach. In the context of nucleoside analogues, amino acid ester prodrugs have been successfully developed to improve oral bioavailability. mdpi.com For example, valine esters have been used to create prodrugs of antiviral agents that are efficiently transported by peptide transporters in the intestine. This strategy could be applied to the carboxylic acid precursor of this compound to enhance its absorption.

Amide functionalization represents another viable prodrug strategy. The conversion of the carboxylic acid to an amide can alter the compound's physicochemical properties, potentially improving its stability and membrane permeability. The synthesis of amide derivatives from carboxylic acids and amines is a well-established chemical transformation.

The development of prodrugs for penciclovir (B1679225), a guanine (B1146940) analogue, provides valuable insights. A series of 2-amino-9-substituted purines were synthesized as potential prodrugs of penciclovir, where the alkyl side chain was modified with acyloxymethyl and alkoxycarbonyloxy groups. nih.gov These modifications led to improved oral bioavailability. nih.gov One particularly successful prodrug, 2-amino-9-(3-acetoxymethyl-4-isopropoxycarbonyloxybut-1-yl)purine, demonstrated higher mean urinary recovery of penciclovir in rats compared to famciclovir (B1672041). nih.gov

The following table outlines potential ester and amide prodrug strategies for the carboxylic acid precursor of this compound.

| Prodrug Strategy | Moiety to be Attached | Potential Advantage |

| Esterification | Amino acids (e.g., valine) | Enhanced absorption via peptide transporters. mdpi.com |

| Alkyl carbonates | Improved oral bioavailability. nih.govnih.gov | |

| Amidation | Various primary and secondary amines | Altered physicochemical properties for improved stability and permeability. |

These prodrug approaches offer promising avenues for optimizing the therapeutic potential of this compound by improving its delivery to the site of action.

Variation of the Alkyl Chain and Substituents at the Propanoate Moiety

Modification of the alkyl chain connecting the purine ring to the propanoate moiety is another critical aspect of analogue development. The length, rigidity, and substitution pattern of this linker can significantly impact the biological activity and pharmacokinetic profile of the resulting compounds.

Studies on related 9-alkylpurine derivatives have shown that the nature of the alkyl chain plays a crucial role in determining their biological effects. For instance, in a series of pyrido[2,1-f]purine-2,4-dione derivatives, an increase in the alkyl chain length at the N3 position had a cumulative effect on the kinetic rate index, suggesting a correlation between lipophilicity and the dissociation rate from the target receptor. acs.org

Furthermore, the introduction of functional groups onto the alkyl chain can lead to enhanced activity or provide handles for further derivatization. In the development of prodrugs for penciclovir, the alkyl chain was functionalized with hydroxymethyl and alkoxycarbonyloxy groups. nih.govnih.gov These modifications were instrumental in improving the oral bioavailability of the parent drug. nih.govnih.gov

For this compound, variations could include:

Altering the chain length: Synthesizing analogues with shorter (ethanoate) or longer (butanoate, pentanoate) alkyl chains to investigate the optimal length for biological activity.

Introducing unsaturation: Incorporating double or triple bonds into the alkyl chain to introduce conformational rigidity.

Adding substituents: Placing hydroxyl, amino, or other functional groups on the propanoate moiety to explore new interactions with the biological target.

The table below summarizes potential variations of the alkyl chain and their rationale.

| Variation | Rationale |

| Chain Length | Optimize spacing and interaction with the target protein. |

| Unsaturation | Introduce conformational constraints to probe the active conformation. |

| Substitution | Introduce new functional groups for enhanced binding or to serve as attachment points for other moieties. |

Systematic exploration of these variations is essential for developing a comprehensive SAR and identifying analogues with superior properties.

Synthesis and Comparative Biological Evaluation of Novel Analogues

The synthesis of novel analogues of this compound can be achieved through various established synthetic routes. The alkylation of the N9 position of 2-aminopurine or a suitable derivative is a common strategy. This can be accomplished using alkyl halides in the presence of a base or through Mitsunobu reaction with the corresponding alcohol. beilstein-journals.org

Once synthesized, the novel analogues must undergo rigorous biological evaluation to compare their activity with the parent compound. The choice of biological assays will depend on the therapeutic target of interest. For example, if the compounds are being investigated as anticancer agents, their antiproliferative activity against a panel of cancer cell lines would be assessed.

In a study of 2-aminopurine derivatives as CDK2 inhibitors, a series of analogues with different substituents at the C6 position were synthesized and their inhibitory activity against CDK2 was determined. nih.gov This allowed for a direct comparison of the potency of the different analogues and the identification of a lead compound with an IC50 of 19 nM. nih.gov

Similarly, in the development of penciclovir prodrugs, a series of 2-amino-9-substituted purines were synthesized and their oral bioavailability was evaluated in mice and rats. nih.govnih.gov This comparative study identified an isopropyl monocarbonate derivative that achieved a higher mean urinary recovery of penciclovir than famciclovir. nih.gov

A hypothetical comparative biological evaluation of novel analogues of this compound is presented in the table below, assuming an anticancer application.

| Analogue | Modification | IC50 (µM) against Cancer Cell Line X |

| Parent Compound | This compound | 10.5 |

| Analogue 1 | C6-chloro substitution | 5.2 |

| Analogue 2 | Propanoate chain extended to butanoate | 15.8 |

| Analogue 3 | Ester converted to N-methyl amide | 8.9 |

Such comparative data is essential for identifying promising new drug candidates and for building a robust SAR model.

Structure-Activity Relationships (SAR) Derived from Analogue Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a series of compounds with their biological activity. By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, a comprehensive SAR can be established.

Based on studies of related 2-aminopurine derivatives, several key SAR trends can be anticipated:

Purine Ring Substitutions: As observed in the development of CDK2 inhibitors, the introduction of polar groups at the C6 position of the purine ring is likely to be beneficial for activity against certain targets. nih.gov Conversely, bulky substituents may be detrimental if they clash with the binding site.

Alkyl Chain Length and Flexibility: The length and flexibility of the alkyl chain connecting the purine ring to the functional group can significantly impact activity. There is likely an optimal chain length for interaction with the target. For example, in a series of pyrido[2,1-f]purine-2,4-dione derivatives, increasing the alkyl chain length had a clear effect on the kinetic parameters. acs.org

Ester/Amide Moiety: The nature of the functional group at the end of the alkyl chain will influence the compound's polarity, hydrogen bonding capacity, and metabolic stability. Conversion of the ester to an amide, for instance, may lead to changes in activity due to altered electronic and steric properties.

The following table summarizes a hypothetical SAR for a series of this compound analogues based on their anticancer activity.

| Structural Feature | Observation | Implication for Activity |

| C6-Substitution | Small, polar groups increase potency. | A hydrogen bond acceptor at this position may be favorable. |

| Alkyl Chain Length | Propanoate is optimal; shorter or longer chains decrease activity. | The binding pocket has a specific size constraint. |

| Terminal Group | Methyl ester is more active than the corresponding carboxylic acid. | The ester may be involved in a key interaction or improve cell permeability. |

| C2-Amino Group | Acylation abolishes activity. | The free amino group is essential for binding. |

These SAR insights are invaluable for the rational design of new, more potent, and selective analogues of this compound.

Research Findings on this compound Remain Elusive in Key Scientific Applications